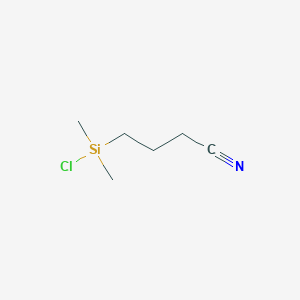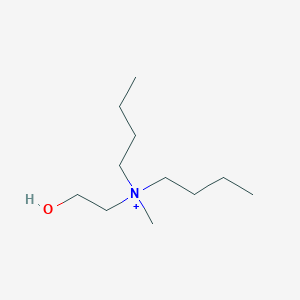
Dibutyl-(2-hydroxyethyl)-methylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl-(2-hydroxyethyl)-methylazanium, also known as [N112][OH222], is a type of ionic liquid that has gained attention in the scientific community due to its unique properties.
Mecanismo De Acción
The mechanism of action of dibutyl-(2-hydroxyethyl)-methylazanium is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. Its ability to stabilize proteins and enzymes has been attributed to its ability to form hydrogen bonds with polar groups on the protein surface.
Efectos Bioquímicos Y Fisiológicos
Dibutyl-(2-hydroxyethyl)-methylazanium has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. However, it may have some mild physiological effects, such as altering the activity of certain enzymes. Further research is needed to fully understand the biochemical and physiological effects of dibutyl-(2-hydroxyethyl)-methylazanium.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl-(2-hydroxyethyl)-methylazanium has several advantages for use in lab experiments, including its low toxicity, high thermal stability, and ability to stabilize proteins and enzymes. However, it also has some limitations, such as its relatively high viscosity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on dibutyl-(2-hydroxyethyl)-methylazanium, including exploring its potential as a solvent for metal-catalyzed reactions, investigating its use as a stabilizer for vaccines and other biologics, and studying its interactions with specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action and potential physiological effects of dibutyl-(2-hydroxyethyl)-methylazanium.
Métodos De Síntesis
Dibutyl-(2-hydroxyethyl)-methylazanium can be synthesized through a simple one-pot reaction between methylamine and 2-hydroxyethylbutyrate. The resulting product is then purified through a series of washing and drying steps to obtain a high purity product. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
Dibutyl-(2-hydroxyethyl)-methylazanium has been studied for a variety of scientific research applications, including as a solvent for chemical reactions, a catalyst for organic reactions, and as a stabilizer for proteins and enzymes. Its unique properties, such as its low toxicity and high thermal stability, make it an attractive option for these applications.
Propiedades
Número CAS |
17895-84-0 |
|---|---|
Nombre del producto |
Dibutyl-(2-hydroxyethyl)-methylazanium |
Fórmula molecular |
C11H26NO+ |
Peso molecular |
188.33 g/mol |
Nombre IUPAC |
dibutyl-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C11H26NO/c1-4-6-8-12(3,10-11-13)9-7-5-2/h13H,4-11H2,1-3H3/q+1 |
Clave InChI |
LERGNLHMQHBKIS-UHFFFAOYSA-N |
SMILES |
CCCC[N+](C)(CCCC)CCO |
SMILES canónico |
CCCC[N+](C)(CCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)
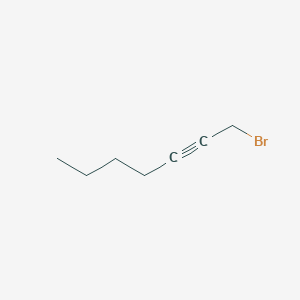
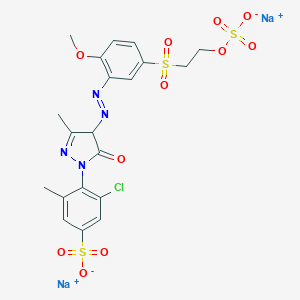
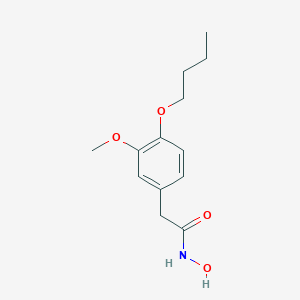
![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)
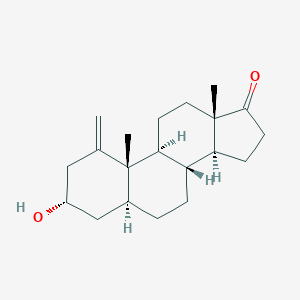


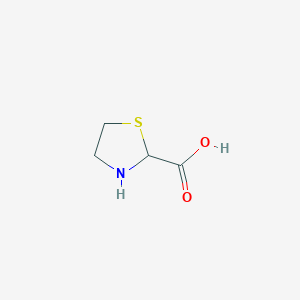

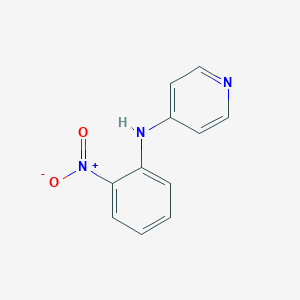
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
